1H-Pyrrole, 2,5-bis(1H-pyrrol-2-ylmethyl)-
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Overview
Description
1H-Pyrrole, 2,5-bis(1H-pyrrol-2-ylmethyl)- is an organic compound with the molecular formula C14H15N3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its unique structure, which includes two pyrrole rings connected by methylene bridges at the 2 and 5 positions.
Preparation Methods
The synthesis of 1H-Pyrrole, 2,5-bis(1H-pyrrol-2-ylmethyl)- typically involves the reaction of pyrrole with formaldehyde under acidic conditions. The reaction proceeds through the formation of methylene bridges between the pyrrole rings. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pH levels .
Chemical Reactions Analysis
1H-Pyrrole, 2,5-bis(1H-pyrrol-2-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, with common reagents including halogens and nitrating agents.
Scientific Research Applications
1H-Pyrrole, 2,5-bis(1H-pyrrol-2-ylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,5-bis(1H-pyrrol-2-ylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1H-Pyrrole, 2,5-bis(1H-pyrrol-2-ylmethyl)- can be compared with other pyrrole derivatives, such as:
1H-Pyrrole, 2,5-dimethyl-: This compound has methyl groups instead of pyrrole rings at the 2 and 5 positions, leading to different chemical properties and reactivity.
1H-Pyrrole, 2,5-dihydro-: This derivative has hydrogen atoms at the 2 and 5 positions, making it less reactive in certain chemical reactions.
1H-Pyrrole, 2,5-bis(1H-pyrrol-2-ylmethyl)-: This compound is unique due to its bis-pyrrole structure, which imparts distinct electronic and steric properties.
Properties
CAS No. |
220210-66-2 |
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Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2,5-bis(1H-pyrrol-2-ylmethyl)-1H-pyrrole |
InChI |
InChI=1S/C14H15N3/c1-3-11(15-7-1)9-13-5-6-14(17-13)10-12-4-2-8-16-12/h1-8,15-17H,9-10H2 |
InChI Key |
GGSGPPFRVNQBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)CC2=CC=C(N2)CC3=CC=CN3 |
Origin of Product |
United States |
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